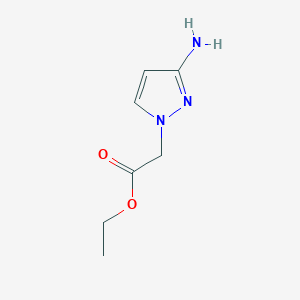

ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Description

Historical Context and Evolution of Pyrazole (B372694) Research

The history of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. nih.govekb.eg A foundational synthesis was developed by German chemist Hans von Pechmann in 1898, who prepared the parent pyrazole from acetylene (B1199291) and diazomethane. nih.gov The first synthesis of a substituted pyrazole derivative, however, was achieved by Knorr in 1883 through the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine. researchgate.netnih.gov This reaction, leading to 1-phenyl-3-methyl-5-pyrazolone, marked the beginning of extensive research into this class of heterocycles. nih.govresearchgate.net

Initially, research focused on the synthesis and basic reactivity of the pyrazole ring. Over the decades, the field has evolved significantly, with the development of numerous methods for synthesizing polysubstituted pyrazoles. ekb.egiucr.org The discovery of the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959, underscored the biological relevance of this scaffold. nih.govnih.gov In recent years, the focus has shifted towards leveraging pyrazole derivatives in various applications, driven by their diverse biological activities and their utility as versatile synthetic intermediates. ekb.egchemscene.com Modern research employs advanced techniques like transition metal-catalyzed cross-coupling reactions, microwave-assisted synthesis, and multicomponent reactions to create complex pyrazole-containing molecules with high efficiency. iucr.orgscirp.org

Fundamental Principles of Pyrazole Ring Chemistry

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. mdpi.com Its structure and electronic properties are central to its chemical behavior.

Aromaticity and Structure: Pyrazole is an aromatic compound. ontosight.ai The ring consists of three carbon atoms and two nitrogen atoms, with one pyrrole-like nitrogen (N1) that contributes its lone pair of electrons to the aromatic π-system, and one pyridine-like nitrogen (N2) whose lone pair resides in an sp² orbital in the plane of the ring. researchgate.net This electronic configuration satisfies Hückel's rule for aromaticity (4n+2 π-electrons), imparting significant stability to the ring. The molecule is planar, and its aromatic character means it is resistant to addition reactions but undergoes substitution reactions. nih.govresearchgate.net

Tautomerism: A key feature of N-unsubstituted pyrazoles is annular prototropic tautomerism. researchgate.net This phenomenon involves the migration of a proton between the two nitrogen atoms. For an unsymmetrically substituted pyrazole, this results in two different tautomeric forms which can influence the molecule's reactivity and interactions with biological targets. researchgate.netchim.it The position of this equilibrium can be influenced by factors such as the nature of substituents, the solvent, and temperature. google.com

Reactivity: The pyrazole ring exhibits distinct reactivity patterns towards electrophiles and nucleophiles.

Electrophilic Substitution: Due to the electron-donating effect of the N1 nitrogen, the pyrazole ring is electron-rich, making it susceptible to electrophilic aromatic substitution. researchgate.netcalpaclab.com Analysis of the ring's electron density shows that the C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack. nih.govnih.gov Reactions such as nitration, sulfonation, and halogenation occur preferentially at this position. researchgate.netduke.edu

Acidity and Basicity: The pyrazole ring is amphoteric, meaning it can act as both a weak acid and a weak base. ontosight.airesearchgate.net The pyrrole-like N-H proton is acidic and can be removed by a strong base. The resulting pyrazolate anion is a potent nucleophile. Conversely, the pyridine-like nitrogen is basic and can be protonated by acids. researchgate.net

Nucleophilic Substitution: The C3 and C5 positions are relatively electron-deficient due to their proximity to the electronegative nitrogen atoms. researchgate.netduke.edu This makes them susceptible to nucleophilic attack, although this typically requires the presence of a good leaving group on the carbon atom.

Table 1: Fundamental Properties of the Pyrazole Ring

| Property | Description |

| Formula | C₃H₄N₂ |

| Molar Mass | 68.08 g·mol⁻¹ nih.gov |

| Structure | 5-membered aromatic heterocycle with two adjacent nitrogen atoms. mdpi.com |

| Aromaticity | Conforms to Hückel's rule with 6 π-electrons. ontosight.ai |

| Tautomerism | Exhibits annular prototropic tautomerism in N-unsubstituted forms. researchgate.net |

| Reactivity | Undergoes electrophilic substitution primarily at C4. nih.govnih.gov The N1-H is acidic, and the N2 is basic. researchgate.net |

Significance of Pyrazole Core Structures in Organic Synthesis and Medicinal Chemistry

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. tsijournals.comiucr.org Its unique combination of structural rigidity, aromaticity, and hydrogen bonding capabilities allows pyrazole derivatives to interact effectively with a wide range of biological targets.

In Medicinal Chemistry: The pyrazole ring is a core component of numerous approved drugs with diverse therapeutic applications. researchgate.nettsijournals.com These include anti-inflammatory agents (e.g., Celecoxib), anticancer drugs (e.g., Ruxolitinib), and treatments for erectile dysfunction (e.g., Sildenafil). tsijournals.com The metabolic stability of the pyrazole ring is a key factor in its successful application in drug design. tsijournals.com Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Anti-inflammatory and Analgesic nih.gov

Anticancer nih.gov

Antimicrobial and Antifungal researchgate.netresearchgate.net

Antiviral researchgate.net

Antidiabetic researchgate.net

In Organic Synthesis: In addition to their direct biological applications, pyrazoles are invaluable intermediates in organic synthesis. researchgate.netchim.it They serve as versatile building blocks for the construction of more complex, often fused, heterocyclic systems. ontosight.ai For instance, 3-aminopyrazoles and 5-aminopyrazoles are common starting materials for synthesizing pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, which are themselves important pharmacophores. researchgate.net The functional groups on the pyrazole ring, such as amino, carboxyl, or halo groups, provide reactive handles for further chemical transformations. ontosight.ai Their use extends to agrochemicals, where pyrazole-containing compounds are used as herbicides, insecticides, and fungicides. researchgate.netcalpaclab.com

Overview of Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate as a Key Intermediate and Research Subject

This compound is a bifunctional molecule that serves as a highly useful intermediate in synthetic chemistry. Its structure combines the reactive aminopyrazole core with an ethyl acetate (B1210297) side chain, providing multiple sites for chemical modification.

Synthesis: While direct synthesis routes for this specific molecule are not extensively detailed in dedicated studies, its preparation can be inferred from standard pyrazole chemistry. A common and effective method for N-alkylation of pyrazoles involves their reaction with alkyl halides in the presence of a base. researchgate.net Therefore, a probable synthetic route to this compound is the N-alkylation of 3-aminopyrazole (B16455) with ethyl bromoacetate (B1195939). nih.goviucr.org This reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) with a base such as potassium carbonate to neutralize the hydrogen bromide byproduct. nih.gov

Table 2: Plausible Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagents | Product |

| 3-Aminopyrazole | Ethyl bromoacetate | K₂CO₃, DMF | This compound |

Role as a Key Intermediate: The synthetic utility of this compound stems from its two key functional groups: the primary amino group (-NH₂) at the C3 position and the ester group (-COOEt) on the N1 side chain.

The amino group is nucleophilic and can react with a variety of electrophiles. It is particularly important in cyclocondensation reactions to form fused heterocyclic systems. For example, it can react with β-dicarbonyl compounds or their equivalents to construct a pyrimidine (B1678525) ring fused to the pyrazole core, yielding pyrazolo[3,4-d]pyrimidine derivatives. google.com

The ester group can undergo various transformations common to esters, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or reaction with amines to form amides. This allows for the introduction of diverse functionalities onto the N1 side chain.

This bifunctionality makes the compound an ideal starting material for creating libraries of complex molecules for drug discovery screening. ontosight.ai For example, the amino group can be used as an anchor point to build a new ring system, while the ester can be modified to fine-tune properties like solubility or to introduce another point of interaction with a biological target. Its role as a building block is crucial for accessing scaffolds like pyrazolopyrimidines, which are known to be inhibitors of various kinases and are investigated as potential anticancer agents. google.comtsijournals.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-aminopyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-2-12-7(11)5-10-4-3-6(8)9-10/h3-4H,2,5H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKKCNCVCRTEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895571-89-8 | |

| Record name | ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Elucidation of Ethyl 2 3 Amino 1h Pyrazol 1 Yl Acetate and Analogues

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers an unambiguous method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on analogues of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate have provided a clear picture of their solid-state structures.

Analysis of Molecular Conformation, Planarity, and Torsion Angles

Crystallographic studies reveal that the five-membered pyrazole (B372694) ring in these structures is typically planar or nearly so. In the analogue ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate, the pyrazole ring is described as essentially planar, with a root-mean-square deviation of 0.026 Å. nih.gov The substituents attached to the ring's nitrogen atoms, however, lie significantly out of this plane. nih.gov

The conformation of the side chains and the relative orientation of different ring systems are defined by specific torsion angles. For instance, in the aforementioned tosyl-substituted analogue, the C6—N1—N2—S1 torsion angle is -95.52 (6)°, indicating that the substituents on the nitrogen atoms are situated on opposite sides of the pyrazole ring. nih.goviucr.org Similarly, for ethyl 2-(5-amino-1-benzenesulfonyl-3-oxo-2,3-dihydro-1H-pyrazol-2-yl)acetate, key torsion angles defining the molecule's 'V-shape' have been reported. nih.gov The ethyl acetate (B1210297) side chain frequently adopts an extended conformation. nih.govnih.gov The dihedral angle, which describes the inclination between different ring systems, is another important parameter. For ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, the benzene (B151609) and pyrazole rings are inclined to each other at an angle of 77.48 (3)°. researchgate.net

Table 1: Selected Torsion Angles in this compound Analogues

| Compound | Torsion Angle | Value (°) |

|---|---|---|

| Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate | C6—N1—N2—S1 | -95.52 (6) |

| Ethyl 2-(5-amino-1-benzenesulfonyl-3-oxo-2,3-dihydro-1H-pyrazol-2-yl)acetate | C7—C6⋯N1—N2 | -13.10 (10) |

| Ethyl 2-(5-amino-1-benzenesulfonyl-3-oxo-2,3-dihydro-1H-pyrazol-2-yl)acetate | C11—C6⋯N1—C5 | 21.26 (11) |

Characterization of Intermolecular and Intramolecular Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in defining the supramolecular structure of these compounds in the solid state. Both intramolecular and intermolecular hydrogen bonds are frequently observed.

Intramolecular hydrogen bonds are common, often involving the amino group as a donor and a nearby oxygen atom from a substituent (like a sulfonyl or acetyl group) as an acceptor. nih.govnih.gov For example, in ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate, an intramolecular hydrogen bond is formed between the amino group and a sulfonyl oxygen atom. iucr.org

These intramolecular interactions are complemented by a network of intermolecular hydrogen bonds. The amino group is a key participant, typically donating its hydrogen atoms to form bonds with sulfonyl oxygen atoms or oxo groups on adjacent molecules. iucr.orgnih.gov These interactions link the individual molecules into larger assemblies, such as chains or layers. iucr.orgresearchgate.net In some instances, the hydrogen bonding can be bifurcated, with one hydrogen atom participating in both an intra- and an intermolecular bond. researchgate.net These networks are often further stabilized by other interactions, such as π–π stacking between aromatic rings. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis

¹H NMR spectra provide definitive evidence for the structure of these pyrazole derivatives in solution. The spectra of various analogues have been reported, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). nih.govnih.gov

The ethyl acetate moiety gives rise to characteristic signals: a triplet for the methyl (CH₃) protons around δ 1.17 ppm and a quartet for the methylene (B1212753) (CH₂) protons around δ 4.07-4.09 ppm, both with a coupling constant (J) of approximately 7.2 Hz. nih.govnih.gov The methylene protons of the acetate's CH₂ group attached to the pyrazole nitrogen appear as a singlet, typically in the range of δ 4.40-4.43 ppm. nih.govnih.gov

Protons attached to the pyrazole ring itself have distinct chemical shifts. For instance, the pyrazole CH proton in several analogues is observed as a singlet between δ 4.31 and 4.34 ppm. nih.govnih.gov The protons of the amino (NH₂) group typically appear as a broad singlet, with a chemical shift that can vary depending on substitution but has been reported around δ 7.15-7.34 ppm. nih.govnih.gov Other substituents, such as tosyl or phenyl groups, show their own characteristic signals in the aromatic region of the spectrum. nih.govnih.gov

Table 2: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Analogues in DMSO-d₆

| Proton Assignment | Ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate nih.gov | Ethyl 2-(5-amino-1-benzenesulfonyl-3-oxo-2,3-dihydro-1H-pyrazol-2-yl)acetate nih.gov |

|---|---|---|

| CH₃ (ethyl) | 1.17 (t, J = 7.2) | 1.17 (t, J = 7.2) |

| CH₂ (ethyl) | 4.09 (q, J = 7.2) | 4.07 (q, J = 7.2) |

| N-CH₂ (acetate) | 4.40 (s) | 4.43 (s) |

| Pyrazole-CH | 4.31 (s) | 4.34 (s) |

| NH₂ | 7.15 (s) | 7.34 (s) |

| CH₃ (tosyl) | 2.41 (s) | N/A |

| Ar-H | 7.45 (d, J=8.4), 7.73 (d, J=8.4) | 7.63–7.88 (m) |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. While full ¹³C NMR assignments for the title compound are not widely reported, data from closely related analogues allow for the prediction of chemical shifts.

For the analogue ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, typical chemical shifts for the carbons of a 4,5-dihydro-1H-pyrazole ring were reported at average values of δ 157.0 (C-3), 46.4 (C-4), and 88.4 (C-5). researchgate.net

Based on standard chemical shift ranges, the carbons of the ethyl acetate group are expected to appear at approximately δ 14-15 for the methyl carbon, δ 60-62 for the O-CH₂ carbon, and δ 168-172 for the carbonyl (C=O) carbon. The methylene carbon attached to the pyrazole nitrogen would likely resonate in the δ 50-55 ppm range. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are highly dependent on the substitution pattern but generally appear between δ 90 and δ 160 ppm.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While one-dimensional NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the molecular framework of this compound. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for mapping the intricate network of covalent bonds. science.govsdsu.edu

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, a ¹H-¹H COSY spectrum would be expected to show a key correlation between the methylene protons of the ethyl group (-O-CH₂-CH₃) and the methyl protons (-O-CH₂-CH₃). Additionally, correlations would be observed between the two protons on the pyrazole ring (H-4 and H-5).

Heteronuclear Single Quantum Coherence (HSQC) maps direct one-bond correlations between protons and the carbon atoms they are attached to. sdsu.edu This technique is instrumental in assigning the chemical shifts of protonated carbons. For the target molecule, an HSQC spectrum would definitively link the proton signals of the ethyl group's CH₂ and CH₃, the acetate's CH₂, and the pyrazole's C-H groups to their corresponding carbon signals in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) is arguably one of the most powerful tools for structural elucidation, as it reveals correlations between protons and carbons over two to three bonds (²J and ³J). science.govsdsu.edu This allows for the assembly of the molecular skeleton by connecting non-protonated carbons (like C=O and C-3 of the pyrazole) to nearby protons. For instance, the methylene protons of the acetate group (N-CH₂) would show a correlation to the ester carbonyl carbon, as well as to the C-5 and N-1 atoms of the pyrazole ring, confirming the point of attachment of the acetate side chain. Similarly, the pyrazole ring protons would show correlations to the other carbons within the ring, solidifying its structure.

The expected key 2D NMR correlations for this compound are summarized in the table below.

| Proton (¹H) Signal | Expected COSY Correlations (with ¹H) | Expected HSQC Correlation (with ¹³C) | Expected HMBC Correlations (with ¹³C) |

| Pyrazole H-4 | Pyrazole H-5 | C-4 | C-3, C-5 |

| Pyrazole H-5 | Pyrazole H-4 | C-5 | C-3, C-4, N-CH₂ |

| N-CH₂ (acetate) | - | N-CH₂ | C=O, C-5 |

| O-CH₂ (ethyl) | -CH₃ | O-CH₂ | C=O, -CH₃ |

| -CH₃ (ethyl) | O-CH₂ | -CH₃ | C=O, O-CH₂ |

These advanced NMR techniques, when used in concert, provide a detailed and unambiguous picture of the atomic connectivity, leaving no doubt as to the structure of this compound. durham.ac.ukresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov The IR spectrum of this compound and its analogues provides clear evidence for its key structural features. nih.govnih.gov

The primary amino group (-NH₂) is one of the most conspicuous features. It typically displays two distinct stretching vibrations in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches. nih.gov For a related compound, ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate, these bands are observed at 3460 and 3297 cm⁻¹. iucr.orgiucr.org

The ester functional group introduces a strong, sharp absorption band due to the carbonyl (C=O) stretch, which is typically found in the range of 1735-1750 cm⁻¹. In analogues like ethyl 2-(5-amino-1-benzenesulfonyl-3-oxo-2,3-dihydro-1H-pyrazol-2-yl)acetate, this ester C=O stretch is reported at 1730 cm⁻¹. nih.gov

The pyrazole ring itself contributes to the spectrum with several characteristic bands. C=N and C=C stretching vibrations within the aromatic ring are expected in the 1450-1620 cm⁻¹ region. researchgate.netmdpi.com Furthermore, the C-H stretching vibrations of the pyrazole ring are typically observed just above 3000 cm⁻¹, while the C-H stretching of the aliphatic ethyl and acetate groups appear just below 3000 cm⁻¹. researchgate.net

The table below summarizes the expected characteristic IR absorption bands for this compound, based on data from analogous structures.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Data (cm⁻¹) |

| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | 3460, 3297 iucr.orgiucr.org |

| Ester (-COOEt) | C=O Stretch | 1730 - 1750 | 1752, 1730 nih.goviucr.org |

| Pyrazole Ring | C=N, C=C Stretch | 1450 - 1620 | 1570 - 1615 mdpi.com |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | ~3100 researchgate.net |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | - |

| Ester (C-O) | C-O Stretch | 1000 - 1300 | - |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of a synthesized compound and provides valuable structural information through the analysis of its fragmentation patterns. nih.gov

For this compound (C₇H₁₁N₃O₂), the calculated monoisotopic mass is 169.0851 g/mol . High-resolution mass spectrometry (HRMS) would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that corresponds precisely to this calculated mass, confirming the elemental composition of the molecule.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a unique fingerprint that aids in structural elucidation. The fragmentation of pyrazoles is known to be highly dependent on the nature and position of its substituents. researchgate.net A primary fragmentation pathway for pyrazole rings involves the cleavage of the N-N bond. researchgate.net For N-substituted pyrazoles, this initial cleavage may be suppressed in favor of fragmentation of the side chains.

The expected fragmentation pattern for this compound would likely involve several key pathways:

Loss of the ethoxy group (-•OCH₂CH₃): Cleavage of the ester group could lead to the loss of an ethoxy radical (m/z 45), resulting in a prominent acylium ion.

Loss of ethylene (B1197577): A McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (m/z 28).

Cleavage of the acetate side chain: The bond between the pyrazole ring and the acetate side chain could cleave, leading to a fragment corresponding to the aminopyrazole ring.

Pyrazole ring fragmentation: The pyrazole ring itself can undergo cleavage, often initiated by the loss of N₂ or HCN, leading to smaller, characteristic fragments. nist.gov

The table below outlines some of the plausible fragments and their corresponding mass-to-charge ratios for this compound.

| Fragment Ion | Proposed Structure | m/z (Nominal Mass) |

| [C₇H₁₁N₃O₂]⁺ | Molecular Ion (M⁺) | 169 |

| [C₅H₇N₃O]⁺ | [M - CH₂=CH₂]⁺ (McLafferty) | 125 |

| [C₅H₄N₃O]⁺ | [M - •OC₂H₅]⁺ | 124 |

| [C₅H₆N₃]⁺ | [M - •CH₂COOEt]⁺ | 108 |

| [C₃H₄N₃]⁺ | Aminopyrazole ring fragment | 82 |

Other Relevant Spectroscopic Techniques for Characterization

In addition to the core techniques of NMR, IR, and MS, other spectroscopic methods can provide complementary information for the characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the electronic transitions within a molecule. Aromatic and heteroaromatic systems like the pyrazole ring exhibit characteristic absorptions in the UV region. The presence of the amino group, an auxochrome, would be expected to influence the position and intensity of these absorption bands. Studies on pyrazole azo dyes have demonstrated that the electronic properties and tautomeric forms can be investigated using UV-Vis spectroscopy, often in conjunction with theoretical calculations. nih.gov The UV-Vis spectrum of this compound would be useful for confirming the presence of the conjugated pyrazole system.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy, as it also probes the vibrational modes of a molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. For pyrazole derivatives, Raman spectra can provide valuable information about the stretching and deformation of the pyrazole ring and its substituents. researchgate.net It can be particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

Computational and Theoretical Investigations of Ethyl 2 3 Amino 1h Pyrazol 1 Yl Acetate and Analogues

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and optimized geometry of molecules. By approximating the exchange-correlation energy, DFT calculations, often using functionals like B3LYP, can accurately predict molecular properties. nih.govresearchgate.net

For pyrazole (B372694) derivatives, DFT studies are crucial for determining the most stable conformation by optimizing geometrical parameters such as bond lengths and angles. For example, a comprehensive DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, an analogue, at the B3LYP/6-31G(d) level revealed a planar conformation stabilized by intramolecular hydrogen bonding and conjugated π-systems. nih.gov Such calculations provide a foundational understanding of the molecule's three-dimensional structure, which is essential for interpreting its reactivity and interactions.

In a study of two pyrazole boronic acid pinacol (B44631) ester compounds, DFT calculations using the B3LYP functional with the 6-311G(d,p) basis set were employed to explain spectroscopic properties by first determining the optimized molecular geometry in the ground state. researchgate.net Similarly, investigations into other pyrazole analogues have successfully used DFT to model molecular structures, which were then corroborated by experimental techniques like X-ray crystallography. researchgate.net These studies confirm that DFT is a reliable method for predicting the structural parameters of complex heterocyclic systems like ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate.

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d) | Geometry Optimization, Vibrational Frequencies | nih.gov |

| B3LYP | 6-311G(d,p) | Structural and Spectroscopic Data Calculation | researchgate.net |

| B3LYP | cc-pvtz | Structural Analyses, Vibrational Frequencies, UV, and NMR Calculations | researchgate.net |

Molecular Dynamics Simulations and Intermolecular Interaction Analysis

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into conformational changes and intermolecular interactions. eurasianjournals.com This method is particularly valuable for understanding how a molecule like this compound might behave in a biological environment or in solution.

An MD simulation of a parent pyrazole in an aqueous solution, conducted using the OPLS force field, analyzed the radial distribution functions (RDF) of N-H···OH₂ and N···HOH interactions at different temperatures. rdd.edu.iq The results showed that hydration shells form around the nitrogen atoms of the pyrazole ring and that the stability and structure of these shells are temperature-dependent. rdd.edu.iq For instance, the hydration shell around the N-H site was observed to decay and reform as the temperature increased, suggesting that the pyrazole molecule acts as a structure-breaking material in water. rdd.edu.iq

Furthermore, MD simulations are used to assess the stability of a ligand when bound to a protein target. researchgate.net In studies of pyrazole derivatives as potential drug candidates, MD simulations can reveal whether the ligand-protein complex remains stable over time, which is a key indicator of potential efficacy. researchgate.net These simulations help in analyzing non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for molecular recognition and binding affinity. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.govarabjchem.org

A smaller HOMO-LUMO gap implies a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For pyrazole derivatives, DFT calculations are commonly used to determine the energies of these orbitals. In a study of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, the HOMO and LUMO distributions were analyzed to understand the molecule's electronic transitions and reactivity. researchgate.net Similarly, for 3-aminopyrazole (B16455) analogues, a low HOMO-LUMO energy gap was indicative of high reactivity. arabjchem.org These analyses reveal that charge transfer primarily occurs within the molecule, influencing its potential for electronic applications and biological interactions. nih.govresearchgate.net

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -6.421 |

| E(LUMO) | -1.963 |

| Energy Gap (ΔE) | 4.458 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. researchgate.netnih.gov This technique provides detailed information about charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within a molecule. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation. nih.govresearchgate.net Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra are routinely performed for pyrazole analogues.

Vibrational frequencies calculated using DFT can be assigned to specific functional groups, aiding in the interpretation of experimental FT-IR spectra. nih.gov For example, a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid showed strong agreement between the calculated vibrational modes and the experimental spectrum, confirming the presence of key functional groups like carboxylic acid and the pyrazole ring. nih.gov

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net These theoretical calculations provide detailed insights into the electronic environment of each nucleus, helping to assign signals in ¹H and ¹³C NMR spectra and confirm the molecular architecture. nih.govresearchgate.net Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions involved, which are often related to HOMO→LUMO transitions. researchgate.net For a tosylated analogue, ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate, experimental ¹H NMR and IR data were reported, providing a basis for comparison with potential future computational predictions. nih.gov

Molecular Docking Studies with Biological Macromolecules and Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening potential inhibitors and understanding their binding mechanisms at the molecular level. eurasianjournals.comnih.gov Pyrazole derivatives are frequently studied as potential inhibitors of various protein targets, especially kinases, due to their versatile biological activities. nih.govresearchgate.nettandfonline.com

Docking studies on various pyrazole analogues have been performed against several protein kinases, including VEGFR-2, Aurora A, CDK2, AKT1, and EGFR. nih.govresearchgate.net These studies reveal the binding modes and calculate a docking score or binding energy, which estimates the affinity of the ligand for the protein's active site. researchgate.netmdpi.com Key interactions, such as hydrogen bonds and van der Waals forces with specific amino acid residues in the binding pocket, are identified. nih.govmdpi.com For instance, docking studies of 1,3,4-triarylpyrazoles suggested a common mode of interaction at the ATP-binding sites of several kinases, highlighting their potential as multi-target cancer therapeutics. researchgate.net Similarly, aminopyrazole derivatives have been docked into the active site of fibroblast growth factor receptors (FGFR) to guide the design of potent inhibitors. nih.gov These computational predictions are crucial for the rational design and optimization of new pyrazole-based therapeutic agents. nih.govresearchgate.net

| Pyrazole Analogue Class | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole-Pyrazole Hybrid | VEGFR-2 (2QU5) | -10.09 (kJ/mol) | nih.gov |

| 1,3,4-Thiadiazole-Pyrazole Hybrid | CDK2 (2VTO) | -10.35 (kJ/mol) | nih.gov |

| Pyrazole Hybrid Chalcone | Tubulin (1SA0) | -91.43 | mdpi.com |

| Pyrazole-Carboxamide | hCA II | - (Ki = 0.007 µM) | nih.gov |

Predicted Collision Cross Section (CCS) Values and Their Significance in Structural Characterization

Ion Mobility-Mass Spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge in the gas phase. mdpi.com A key parameter derived from this technique is the Collision Cross Section (CCS), which is a measure of the ion's rotational average projected area. mdpi.com The CCS value is a robust and characteristic physicochemical property that provides an additional dimension of identification for small molecules, complementing mass-to-charge ratio and retention time. mdpi.comresearchgate.net

Due to the limited availability of experimental CCS reference data, computational prediction methods have become increasingly important. arxiv.org Machine learning models, such as random forests and neural networks, have been developed to predict CCS values based on molecular structures (e.g., SMILES strings or molecular fingerprints). mdpi.commdpi.com These models are trained on large databases of experimental CCS values and can predict the CCS for a novel compound like this compound with a median relative error often below 3%. mdpi.commdpi.comnih.gov

The predicted CCS value serves as a valuable descriptor for increasing confidence in compound identification in complex mixtures, such as in metabolomics or environmental screening. mdpi.comresearchgate.net By comparing an experimentally measured CCS value with a predicted value from a large structural database, researchers can significantly reduce the number of false-positive identifications and enhance the structural characterization of unknown molecules. mdpi.comarxiv.org

Exploration of Structure Activity Relationships Sar in Pyrazole Derivatives Bearing the Ethyl 2 3 Amino 1h Pyrazol 1 Yl Acetate Scaffold

Design Principles for Modulating Biological Target Interactions

The design of pyrazole (B372694) derivatives hinges on fine-tuning the physicochemical and pharmacokinetic properties of the molecules to enhance their interaction with biological targets. researchgate.net The balance between hydrophobic and hydrophilic substituents on the pyrazole ring is a critical factor. researchgate.net This balance influences how the molecule interacts with both aqueous environments and the often-hydrophobic binding pockets of enzymes. researchgate.net

Furthermore, the electronic properties of substituents play a significant role. Electron-donating or electron-withdrawing groups can modulate the electronic characteristics of the pyrazole ring, which in turn affects the binding affinity of the derivative to its target. researchgate.netrsc.org Steric factors are also paramount; the size and shape of substituents can determine how well the molecule fits into the active site of an enzyme, with bulkier groups potentially creating stronger interactions or, conversely, causing steric hindrance. researchgate.net The strategic placement of functional groups that can participate in hydrogen bonding or other electrostatic interactions is another key design principle for enhancing target affinity and specificity. researchgate.net

Investigating Substituent Effects on the Pyrazole Ring and Side Chains for Activity Modulation

Structure-activity relationship (SAR) studies correlate the chemical structure of pyrazole derivatives with their observed biological effects to identify key structural features responsible for their activity. researchgate.netontosight.ai The pyrazole ring has several positions (C3, C4, C5, and N1) where substitutions can dramatically alter biological activity. researchgate.net

Modifications to the side chains are equally important. In studies on phosphodiesterase (PDE) inhibitors, the deletion of an ethyl group from a carboxylate side chain dramatically decreased potency, highlighting the importance of this group for favorable hydrophobic interactions within the enzyme's binding pocket. lbl.gov Similarly, for inhibitors of the bacterial enzyme DapE, the nature of the substituent on a thioether side chain greatly influenced inhibitory potency, with six-membered (hetero)aryl groups proving most effective. mdpi.com The stereochemistry of side chain substituents can also be critical; for one DapE inhibitor, the (R)-enantiomer was found to be the active form (eutomer), while the (S)-enantiomer was essentially inactive. mdpi.com

The strategic combination of different scaffolds with the pyrazole ring, such as thiazolidinone, has led to the development of novel compounds with significantly enhanced inhibitory activity against enzymes like alkaline phosphatase. nih.gov

Studies on Enzyme Inhibition Mechanisms and Specificity

The ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate scaffold is a component of various N-arylsulfonylpyrazole derivatives that have been investigated as inhibitors for a range of enzymes. nih.goviucr.orgiucr.orgnih.gov

Inhibition of Viral Enzymes (e.g., NS2B-NS3 Virus)

Certain N-arylsulfonylpyrazole derivatives have been identified as active inhibitors of the NS2B-NS3 protease, a viral enzyme essential for the replication of flaviviruses, such as the Dengue virus. nih.goviucr.orgiucr.orgnih.gov The pyrazole core acts as a scaffold to correctly position the aryl and sulfonyl groups for interaction with the enzyme's active site. The development of pyrazole-based compounds as antiviral agents is an active area of research, with studies focusing on their efficacy against a range of viruses including Herpes Simplex Virus (HSV-1), Hepatitis A Virus (HAV), and Human Immunodeficiency Virus (HIV). nih.gov

Cathepsin B16 Enzyme Inhibition Research

The same class of N-sulfonylpyrazoles has also demonstrated inhibitory activity against Cathepsin B, a lysosomal cysteine protease. nih.goviucr.orgiucr.orgnih.gov Overactivity of Cathepsin B is implicated in various pathological processes, including cancer progression and neurodegenerative diseases. nih.govplos.org Research has shown that pyrazole esters can act as alternate substrates for Cathepsin B, where the ester functionality reacts with the nucleophilic cysteine in the enzyme's active site. nih.gov This interaction forms a transient intermediate, effectively competing with the natural substrate and inhibiting the enzyme's function. nih.gov

Phosphodiesterase (PDE) Inhibition Studies

Pyrazole derivatives have been successfully developed as potent inhibitors of phosphodiesterases (PDEs), enzymes that regulate cellular levels of cyclic nucleotides like cAMP and cGMP. lbl.gov A scaffold-based drug design approach, starting with a low-affinity 3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester, led to the development of highly potent PDE4 inhibitors. lbl.gov SAR studies revealed that the pyrazole ring is crucial for anchoring the inhibitor in the active site, sandwiched between hydrophobic residues. lbl.gov The carboxylate group forms a key hydrogen bond with a conserved glutamine residue. lbl.gov By making substitutions at the N1 position of the pyrazole ring, researchers achieved a 4,000-fold increase in potency, with IC50 values reaching the nanomolar range. lbl.gov Other research has focused on developing dihydropyranopyrazole derivatives as selective PDE2 inhibitors for potential use in treating Alzheimer's disease. mdpi.com

| Compound | Substitution at N1 | IC50 (µM) for PDE4D | Reference |

|---|---|---|---|

| Scaffold (PCEE) | -H | 82 | lbl.gov |

| Derivative 8 | -Phenyl | 0.27 | lbl.gov |

| Derivative 21 | -3-nitro-phenyl | 0.021 | lbl.gov |

Investigations into Alkaline Phosphatase (AP) and Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) Inhibition

Alkaline Phosphatase (AP) Inhibition: Pyrazole derivatives have emerged as potent inhibitors of alkaline phosphatase, particularly tissue-nonspecific alkaline phosphatase (TNAP), which plays a key role in bone mineralization and vascular calcification. nih.govresearchgate.net High-throughput screening identified pyrazole-based compounds with sub-micromolar potency, and subsequent optimization led to derivatives with IC50 values as low as 5 nM. nih.gov Kinetic studies revealed a novel mode of non-competitive inhibition for some of these compounds. nih.govnih.gov Combining the pyrazole and thiazolidinone scaffolds has produced highly active inhibitors, with one compound showing an IC50 value of 0.045 µM, making it 116 times more potent than the standard inhibitor, monopotassium phosphate. nih.gov

| Compound | IC50 (µM) | Inhibition Mode | Reference |

|---|---|---|---|

| Compound 7g | 0.045 ± 0.004 | Non-competitive | nih.gov |

| Monopotassium Phosphate (Standard) | 5.242 ± 0.472 | - | nih.gov |

Nucleotide Pyrophosphatase/Phosphodiesterase (NPP) Inhibition: Pyrazole-based thiourea (B124793) and sulfonamide derivatives have been synthesized and evaluated as inhibitors of human nucleotide pyrophosphatase/phosphodiesterase 1 and -3 (ENPP1 and ENPP3). nih.gov These enzymes are involved in purinergic signaling and are targets for various diseases. Several synthesized compounds exhibited sub-micromolar IC50 values, proving to be significantly more potent than the reference standard inhibitor, suramin. nih.gov Molecular docking studies confirmed that these inhibitors interact effectively with amino acid residues in the active sites of the ENPP isoenzymes. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 1c | ENPP1 | 0.69 | nih.gov |

| Compound 1d | ENPP1 | 0.18 | nih.gov |

| Compound 1e | ENPP1 | 0.40 | nih.gov |

| Compound 1b | ENPP3 | 0.21 | nih.gov |

| Suramin (Standard) | ENPP1 | 7.77 | nih.gov |

| Suramin (Standard) | ENPP3 | 0.89 | nih.gov |

Ligand-Receptor Binding Affinity and Signaling Pathway Studies

The cannabinoid receptors, CB1 and CB2, are significant targets for therapeutic intervention, particularly in pain, inflammation, and neurological disorders. Pyrazole derivatives have been extensively developed as potent cannabinoid receptor modulators. Molecular docking studies on various pyrazole-based ligands reveal key structural features that govern binding affinity and selectivity.

For pyrazole derivatives, the interaction with cannabinoid receptors often involves a combination of hydrophobic interactions and specific hydrogen bonds. Docking experiments with known pyrazole-based CB1 inverse agonists have shown that the pyrazole core can form a crucial hydrogen bond with key residues in the receptor's active site, such as K3.28(192). nih.gov The substituents on the pyrazole ring are critical for defining the ligand's affinity and selectivity. For instance, in a series of 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, bulky substituents at the 1-position (like a 2,4-dichlorophenyl group) and specific groups on the 3-carboxamide moiety were found to be determinants for high affinity and selectivity for the CB1 or CB2 receptor. nih.govijpsonline.com

Table 1: Binding Affinities of Representative Pyrazole Derivatives for Cannabinoid Receptors

| Compound | Structure | Ki (nM) CB1 | Ki (nM) CB2 | Selectivity Index (Ki CB1/Ki CB2) |

| Compound 4b | (Z)-3-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1- yl)-1-phenylprop-2-en-1-one | - | - | Better interaction with CB receptor noted in docking studies. ijpsonline.com |

| Compound 26 | 1-(2,4-dichlorophenyl)-5-(2,5-dimethylpyrrol-1-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide | 788 nM | >10000 nM | 140.7 (CB1 selective) ijpsonline.com |

| Compound 30 | N-cyclohexyl-1-(3,4-dichlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide | 5.6 nM | - | Potent hCB1 ligand. ijpsonline.com |

| Compound 4 | 1-(2,4-dichlorophenyl)-6-methyl-N-piperidin-1-yl-1,4- dihydroindeno[1,2-c]pyrazole-3-carboxamide | - | - | 9810 (CB2 selective) uniss.it |

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a major strategy in cancer therapy. Pyrazole-containing compounds have been identified as potent VEGFR-2 inhibitors.

The binding of inhibitors to the ATP-binding site within the VEGFR-2 kinase domain is crucial for their activity. Molecular docking studies have shown that potent inhibitors typically form hydrogen bonds with key amino acid residues in the hinge region of the receptor, such as Cys919 and Glu915. nih.govreactome.org The pyrazole core of the this compound scaffold can be positioned to interact with this hinge region. The 3-amino group could serve as a hydrogen bond donor to the backbone carbonyl of Cys919, a common interaction for many kinase inhibitors. The N-1 ethyl acetate (B1210297) substituent would extend into the hydrophobic pocket, where further modifications could optimize van der Waals interactions.

Upon ligand binding, VEGFR-2 dimerizes and autophosphorylates several tyrosine residues in its intracellular domain. nih.gov This initiates a cascade of downstream signaling pathways that promote cell proliferation, survival, and migration. Key pathways include:

PLCγ-PKC-MAPK Pathway: Activated VEGFR-2 directly activates Phospholipase C gamma (PLCγ), leading to the activation of the Ras-Raf-MEK-ERK (MAPK) cascade, which drives cell proliferation. bio-rad.com

PI3K/Akt Pathway: Phosphorylation of specific tyrosine residues like Y951 recruits adaptor proteins that activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical signaling route for promoting cell survival and inhibiting apoptosis. nih.govbio-rad.com

A derivative of the this compound scaffold, by inhibiting VEGFR-2 phosphorylation, would be expected to block these downstream signals, thereby preventing endothelial cell proliferation and migration and cutting off the blood supply to tumors.

Table 2: Key VEGFR-2 Signaling Proteins and Potential Inhibitor Interactions

| Interacting Protein/Residue | Function in Signaling Cascade | Potential Interaction with Pyrazole Scaffold |

| Cys919 | Hinge region residue in ATP binding pocket; key for inhibitor anchoring. | The 3-amino group could form a hydrogen bond. |

| Glu915 | Hinge region residue; forms H-bonds with inhibitors. | The pyrazole ring nitrogen could act as an H-bond acceptor. |

| pY1175 | Phosphorylation site; docking site for PLCγ and SHB adaptors. | Inhibition of phosphorylation would block PLCγ and PI3K/Akt pathway activation. |

| pY951 | Phosphorylation site; recruits TSAd to activate the Src family kinases. | Inhibition of phosphorylation would prevent activation of Src-mediated pathways. |

In Vitro Cellular Activity Investigations and Mechanistic Insights

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Compounds that can interfere with the cell cycle, causing it to halt at specific checkpoints, are valuable as potential anticancer agents. Pyrazole derivatives have been shown to induce cell cycle arrest in various cancer cell lines.

For example, novel pyrazole derivatives clubbed with other heterocyclic systems have been shown to induce significant cell cycle arrest at the G1 phase in liver cancer cells. nih.gov Similarly, studies on other heterocyclic compounds demonstrated the ability to arrest the cell cycle in G1, G2, or S phases, depending on the cell line and compound structure. mdpi.comnih.gov This arrest prevents the cell from proceeding to the next phase of division, ultimately inhibiting proliferation.

The mechanism by which a derivative of this compound might induce cell cycle arrest could involve the modulation of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). By inhibiting specific CDKs, the compound could prevent the phosphorylation of proteins required for progression through checkpoints, such as the G1/S or G2/M transitions. Flow cytometry analysis using propidium (B1200493) iodide staining is a standard method to determine the percentage of cells in each phase of the cell cycle (sub-G1, G0/G1, S, and G2/M), providing clear evidence of cell cycle arrest.

Table 3: Representative Data from Cell Cycle Analysis of Cancer Cells Treated with a Test Compound

| Treatment Group | % Cells in Sub-G1 (Apoptosis) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (Untreated) | 2.5 ± 0.4% | 45.2 ± 2.1% | 28.3 ± 1.5% | 24.0 ± 1.8% |

| Test Compound (IC50) | 10.8 ± 1.2% | 68.7 ± 3.5% | 12.1 ± 1.1% | 8.4 ± 0.9% |

Note: Data are hypothetical and for illustrative purposes, based on typical results showing G1 arrest.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis. waocp.org The pyrazole scaffold is a core component of various compounds that have been shown to trigger apoptosis in cancer cells. waocp.org

Research has demonstrated that pyrazole derivatives can induce apoptosis through multiple mechanisms. One common pathway involves the generation of Reactive Oxygen Species (ROS), which can damage cellular components and initiate the intrinsic apoptotic cascade. waocp.org This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of enzymes called caspases, particularly caspase-9 and the executioner caspase-3. nih.gov The activation of caspase-3 is a key event, leading to the cleavage of cellular proteins and the morphological changes characteristic of apoptosis. waocp.org

Derivatives of the this compound scaffold could potentially induce apoptosis through similar pathways. The presence of the amino and ester functionalities could be tuned to enhance ROS production or to interact with key apoptotic proteins. The induction of apoptosis is often confirmed using techniques like Annexin V/PI staining, which can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. waocp.org

Table 4: Representative Data from Annexin V/PI Apoptosis Assay

| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |

| Control (Untreated) | 95.1 ± 1.5% | 2.1 ± 0.3% | 1.5 ± 0.2% | 1.3 ± 0.2% |

| Test Compound (IC50) | 45.6 ± 4.2% | 25.3 ± 2.8% | 22.8 ± 3.1% | 6.3 ± 0.9% |

Note: Data are hypothetical and for illustrative purposes, based on typical results showing apoptosis induction.

Inflammation is a biological response that can become detrimental in chronic diseases. A key event in inflammation is the lysis of lysosomal membranes, releasing enzymes that mediate tissue damage. nih.gov The human red blood cell (HRBC) membrane is structurally similar to the lysosomal membrane. Therefore, the ability of a compound to stabilize the HRBC membrane against hypotonicity- or heat-induced lysis can be used as a simple and effective in vitro model to screen for anti-inflammatory activity. nih.govd-nb.infospringermedizin.de

Non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) are known to stabilize erythrocyte membranes. nih.gov Studies on various plant extracts and synthetic compounds have utilized this assay to demonstrate potential anti-inflammatory effects. d-nb.infonih.gov The assay measures the amount of hemoglobin released from lysed red blood cells, with a reduction in hemolysis indicating membrane stabilization.

The this compound scaffold, present in compounds with known analgesic and anti-inflammatory activities, is a promising candidate for this assay. researchgate.net Its derivatives could potentially intercalate into the lipid bilayer of the cell membrane, increasing its rigidity and resistance to lysis. The anti-inflammatory activity would be expressed as the percentage inhibition of hemolysis compared to a control.

Table 5: Representative Data from HRBC Membrane Stabilization Assay (Heat-Induced Hemolysis)

| Treatment | Concentration (µg/mL) | Absorbance (560 nm) | % Inhibition of Hemolysis |

| Control (No Drug) | - | 0.850 ± 0.04 | 0% |

| Test Compound | 100 | 0.510 ± 0.03 | 40.0% |

| Test Compound | 250 | 0.340 ± 0.02 | 60.0% |

| Test Compound | 500 | 0.187 ± 0.02 | 78.0% |

| Diclofenac (Standard) | 100 | 0.128 ± 0.01 | 85.0% |

Note: Data are hypothetical and for illustrative purposes.

Future Research Directions and Translational Perspectives for Ethyl 2 3 Amino 1h Pyrazol 1 Yl Acetate

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods like the cyclization of 1,3-dicarbonyl compounds with hydrazines. researchgate.net However, the future of synthesizing derivatives of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate lies in the adoption of green and sustainable chemistry principles. researchgate.netcitedrive.com These modern approaches aim to enhance efficiency, reduce environmental impact, and simplify operational procedures. researchgate.netcitedrive.com

Key areas for future development include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent, or "neat," minimizes waste and avoids the use of potentially hazardous organic solvents. researchgate.nettandfonline.com One approach involves using organic ionic salts like tetrabutylammonium (B224687) bromide (TBAB) as a recyclable polar reaction medium. tandfonline.com

Aqueous-Based Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. thieme-connect.com Research is focusing on developing water-tolerant catalysts and reaction conditions for pyrazole synthesis. thieme-connect.com

Catalytic Methods: The use of recyclable and environmentally benign catalysts, such as silica-supported sulfuric acid, cerium oxide/silica nanocomposites, or organocatalysts like taurine, is a growing trend. researchgate.netthieme-connect.comnih.gov These catalysts offer high efficiency and can often be recovered and reused, adding to the sustainability of the process. researchgate.netnih.gov

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly efficient. researchgate.netnih.gov Developing novel MCRs for this compound derivatives would streamline synthesis, reduce waste, and allow for the rapid creation of diverse compound libraries. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyrazole Derivatives

| Parameter | Conventional Methods | Green/Sustainable Methods |

|---|---|---|

| Solvents | Often volatile organic compounds (e.g., acetone, DMF) tandfonline.comnih.gov | Water, ethanol (B145695), or solvent-free conditions tandfonline.comthieme-connect.com |

| Energy Source | Conventional heating (e.g., reflux) mdpi.com | Microwave irradiation, ultrasonic radiation researchgate.netnih.gov |

| Catalysts | Stoichiometric reagents, strong acids/bases | Recyclable, non-toxic catalysts (e.g., ZnS NPs, Amberlyst-15) nih.govnanobioletters.com |

| Efficiency | Longer reaction times, multi-step processes tandfonline.com | Shorter reaction times, one-pot multicomponent reactions researchgate.nettandfonline.com |

| Environmental Impact | Higher waste generation, use of hazardous materials | Reduced waste, use of biodegradable and renewable materials researchgate.net |

Advanced Spectroscopic and Structural Characterization Techniques for Complex Derivatives

As more complex derivatives of this compound are synthesized, advanced characterization techniques become crucial for unambiguous structure elucidation. Standard methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will continue to be fundamental. nanobioletters.commdpi.comnih.gov

Future research will likely focus on:

Multi-dimensional NMR Spectroscopy: Techniques like HMBC, HSQC, and NOESY will be essential for determining the precise connectivity and spatial arrangement of atoms in intricate derivatives, especially those with multiple stereocenters or complex ring fusions. mdpi.com

Single-Crystal X-ray Diffraction: This technique provides definitive proof of a molecule's three-dimensional structure. nih.govnih.gov Future work should aim to crystallize novel derivatives to confirm their stereochemistry and analyze intermolecular interactions, such as hydrogen bonding, which can be critical for understanding their biological activity. nih.goviucr.org For instance, X-ray analysis has been used to definitively distinguish between N-alkylated and O-alkylated isomers of related pyrazole structures, a differentiation that can be ambiguous with NMR alone. nih.govnih.gov

Computational Spectroscopy: Combining experimental spectroscopic data (like IR and NMR) with theoretical calculations using methods like Density Functional Theory (DFT) can provide deeper insights. rsc.orgresearchgate.net This approach helps in assigning complex spectral signals and understanding the electronic properties of the molecules. rsc.org

Table 2: Spectroscopic Data for a Representative N-Alkylated Pyrazole Derivative

| Technique | Observed Signals/Features | Interpretation |

|---|---|---|

| 1H NMR | Singlets for CH, CH2, and NH2 protons; triplet and quartet for ethyl group protons iucr.org | Confirms the presence of the pyrazole ring, the acetate (B1210297) side chain, and the amino group iucr.org |

| IR (KBr) | Stretching bands for NH2, ester C=O, and ring C=O groups iucr.org | Identifies key functional groups within the molecule iucr.org |

| X-ray Crystallography | Planar five-membered ring; specific torsion angles and bond lengths nih.gov | Provides unambiguous 3D structure and confirms N-alkylation nih.gov |

Data derived from the characterization of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. iucr.org

Expansion of Computational Modeling Applications for Predictive Design

Computational chemistry is an indispensable tool for accelerating the drug discovery process for pyrazole derivatives. eurasianjournals.com By modeling the behavior and interactions of molecules in silico, researchers can prioritize the synthesis of compounds with the highest potential for desired biological activity. nih.gov

Future applications in this area for this compound derivatives include:

Molecular Docking: This technique predicts how a molecule (ligand) binds to the active site of a biological target, such as an enzyme. eurasianjournals.comnih.gov It can be used to screen virtual libraries of pyrazole derivatives to identify those with the best predicted binding affinity and mode. nih.gov

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) provide detailed information about a molecule's electronic structure, stability, and reactivity. eurasianjournals.comresearchgate.net This can help in understanding structure-activity relationships (SAR) and designing more potent analogs. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement and conformational changes of a molecule and its target protein over time. eurasianjournals.com This provides a dynamic view of the binding process and can help assess the stability of the ligand-protein complex. nih.gov

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method builds a statistical model correlating the 3D properties of a series of compounds with their biological activity. nih.gov The resulting model can then be used to predict the activity of newly designed, unsynthesized derivatives. nih.gov

Machine Learning and AI: Integrating machine learning algorithms with computational chemistry can further enhance predictive power, enabling faster screening of vast chemical spaces and the design of novel pyrazole scaffolds with optimized pharmacological properties. eurasianjournals.com

Elucidation of Broader Biological Target Interactions and Mechanisms through High-Throughput Screening

While the pyrazole scaffold is known to interact with certain target classes, its full potential is likely untapped. High-Throughput Screening (HTS) is a key technology for exploring the broader biological activity of derivatives of this compound. nih.govnih.gov

Future research should focus on:

Phenotypic Screening: HTS can be used to test a library of pyrazole derivatives against whole cells (e.g., cancer cell lines, bacteria) to identify compounds that produce a desired biological effect (e.g., cell death, inhibition of growth). nih.gov This approach is unbiased and can uncover novel mechanisms of action.

Target-Based Screening: Screening can also be performed against specific, isolated biological targets, such as a panel of protein kinases. chemmethod.com The pyrazole scaffold is a well-established hinge-binding moiety for kinases, and HTS can identify which specific kinases are inhibited by new derivatives. mdpi.com

High-Throughput Virtual Screening (HTVS): As a cost-effective alternative to experimental screening, HTVS uses computational docking to screen massive virtual libraries of compounds against a target's structure. chemmethod.com This can quickly identify a smaller, more manageable set of promising candidates for subsequent synthesis and experimental testing. chemmethod.com For example, an HTVS study successfully identified novel pyrazole-based inhibitors of CDK8, a key enzyme in cancer progression, from a library of over 12,000 compounds. chemmethod.com

Design of Targeted Libraries for Specific Biological Pathways

Building on insights from HTS and computational modeling, the next step is to design and synthesize focused libraries of this compound derivatives aimed at specific, high-value biological targets or pathways. researchgate.net The versatility of the pyrazole scaffold allows for systematic structural modifications to optimize potency and selectivity. nih.gov

Key strategies for future library design include:

Privileged Scaffold Decoration: Starting with the core pyrazole structure, various substituents can be systematically introduced at different positions. Small changes, such as modifying groups on the pyrazole ring, can have significant effects on target selectivity. mdpi.com

Structure-Based Design: Using the 3D structure of a target protein (from X-ray crystallography or homology modeling), derivatives can be rationally designed to form specific, favorable interactions (e.g., hydrogen bonds, π-π stacking) with the active site, thereby enhancing binding affinity and selectivity. nih.govchemmethod.com

Pathway-Focused Libraries: Rather than focusing on a single target, libraries can be designed to modulate a specific biological pathway implicated in a disease (e.g., Wnt signaling, apoptosis). This involves designing molecules that could interact with multiple nodes in the pathway. For example, pyrazole derivatives have been extensively explored as inhibitors of protein kinases, which are central regulators of numerous cellular signaling pathways. nih.gov Creating a library of pyrazole compounds tailored to inhibit a family of kinases involved in cancer progression is a promising translational strategy.

Q & A

Q. What are the optimized synthetic routes for ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate, and how do reaction conditions influence yield?

Methodological Answer:

- Catalytic Systems : Transition-metal catalysts (e.g., Pd or Cu) can enhance coupling reactions between pyrazole precursors and ester-containing intermediates .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, while ethanol/methanol facilitate nucleophilic substitutions .

- Continuous-Flow Synthesis : Reduces side reactions and improves reproducibility compared to batch methods, particularly for scale-up .

- Yield Optimization : Use of coupling agents like EDCI/HOBt for amide bond formation minimizes byproducts .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation : NMR (<sup>1</sup>H, <sup>13</sup>C) for functional group identification and LC-MS for purity assessment .

- Crystallography : Single-crystal X-ray diffraction (e.g., Acta Crystallographica data) resolves stereochemistry and confirms substituent positions .

- Spectroscopy : IR spectroscopy validates amino and ester carbonyl stretches (~1650–1750 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Moisture Sensitivity : Hydrolysis of the ester group occurs under high humidity; store in desiccators with silica gel .

- pH Stability : Degrades in strongly acidic/basic conditions (pH < 3 or > 10); neutral buffers recommended for biological assays .

- Thermal Stability : Stable up to 150°C; DSC/TGA analysis recommended for long-term storage protocols .

Q. What preliminary biological screening assays are suitable for this compound?

Methodological Answer:

- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to identify potential targets .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) to assess therapeutic potential .

- Solubility Testing : Use of DMSO/PBS mixtures to determine bioavailability for in vivo studies .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Binding Studies : Surface plasmon resonance (SPR) or ITC to quantify interactions with enzymes/receptors .

- Metabolic Profiling : Radiolabeled (<sup>14</sup>C) compound tracking in cell lysates via HPLC-MS .

- Pathway Analysis : CRISPR-Cas9 knockout models to identify genes affected by the compound .

Q. How do structural modifications (e.g., substituent position) alter bioactivity?

Methodological Answer:

- SAR Studies : Compare analogs like ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate (Table 1) .

- Computational Modeling : DFT calculations to predict electronic effects of substituents on binding affinity .

- Regioselective Functionalization : Introduce halogens or methyl groups at pyrazole positions 4 or 5 to modulate activity .

Q. Table 1: Structural Analogs and Key Features

| Compound Name | Molecular Formula | Key Modification | Bioactivity Trend |

|---|---|---|---|

| Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate | C₈H₁₃N₃O₂ | Amino group at position 4 | Reduced cytotoxicity |

| Ethyl 2-(5-methyl-3-oxo-pyrazol-4-yl)acetate | C₈H₁₂N₂O₃ | Methyl at position 5 | Enhanced enzyme inhibition |

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Batch Purity Analysis : Compare HPLC chromatograms of compounds from different sources to rule out impurities .

- Meta-Analysis : Cross-reference data from independent studies (e.g., PubChem, ECHA) to identify consensus trends .

Q. What strategies enable comparative studies with structurally related compounds?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.